molecular formula C8H6FNO2 B1330512 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one CAS No. 398-63-0

6-Fluoro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1330512
CAS RN: 398-63-0
M. Wt: 167.14 g/mol
InChI Key: ZKNRUFWEZPGGQP-UHFFFAOYSA-N
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Patent
US08222417B2

Procedure details

To a solution of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (1.5 g) in tetrahydrofuran (30 ml), lithium aluminum hydride (683 mg) was added under ice cooling and heated under reflux for 3.5 hours. The reaction mixture was cooled to room temperature, diluted with 28% aqueous ammonia under ice cooling, and then filtered to remove insoluble materials. The filtrate was evaporated under reduced pressure to remove the solvent. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 5:1) to give the titled compound, i.e., 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine (1.35 g) as a red oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=O)[NH:7][C:6]=2[CH:12]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.N>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][NH:7][C:6]=2[CH:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
683 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(NCCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.